Cas no 1006315-93-0 (1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine)

1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine is a specialized chemical compound featuring a pyrazole core substituted with an amine group at the 4-position and a 3,4-dichlorophenoxymethyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The dichlorophenoxy group enhances lipophilicity, potentially improving bioavailability in targeted applications. Its amine functionality allows for further derivatization, enabling the development of novel active ingredients. The compound's stability under standard conditions ensures consistent performance in synthetic processes. Researchers may find it particularly useful in designing herbicidal or fungicidal agents due to the structural resemblance to known bioactive phenoxy derivatives. Proper handling requires standard laboratory precautions for amine-containing compounds.
1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine structure
1006315-93-0 structure
Product Name:1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine
CAS No:1006315-93-0
MF:C10H9Cl2N3O
MW:258.103959798813
CID:2111591
PubChem ID:19614205
Update Time:2025-05-20

1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(3,4-dichlorophenoxy)methyl]-1H-Pyrazol-4-amine
    • AKOS000306058
    • CS-0335753
    • 1-[(3,4-dichlorophenoxy)methyl]pyrazol-4-amine
    • STK349335
    • 1006315-93-0
    • 1-((3,4-Dichlorophenoxy)methyl)-1H-pyrazol-4-amine
    • DA-30117
    • SCHEMBL3617210
    • 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine
    • MDL: MFCD04967614
    • Inchi: 1S/C10H9Cl2N3O/c11-9-2-1-8(3-10(9)12)16-6-15-5-7(13)4-14-15/h1-5H,6,13H2
    • InChI Key: IUEBDURVBVTAFA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)OCN1C=C(C=N1)N)Cl

Computed Properties

  • Exact Mass: 257.0122673Da
  • Monoisotopic Mass: 257.0122673Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 53.1Ų

1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D269715-25mg
1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine
1006315-93-0
25mg
$ 310.00 2022-06-05
TRC
D269715-50mg
1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine
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$ 515.00 2022-06-05
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D269715-100mg
1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine
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$ 825.00 2022-06-05
Chemenu
CM483467-1g
1-((3,4-Dichlorophenoxy)methyl)-1H-pyrazol-4-amine
1006315-93-0 97%
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$235 2022-06-14
Chemenu
CM483467-5g
1-((3,4-Dichlorophenoxy)methyl)-1H-pyrazol-4-amine
1006315-93-0 97%
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$696 2022-06-14

Additional information on 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine

Introduction to 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine (CAS No. 1006315-93-0)

The compound 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine, identified by the CAS registry number 1006315-93-0, is a highly specialized chemical entity with significant potential in various fields of research and application. This compound belongs to the class of pyrazole derivatives, which are known for their versatile chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring substituted with a dichlorophenoxy methyl group at the 4-position, which imparts unique electronic and steric properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have significantly improved the yield and purity of the compound. These methods are not only environmentally friendly but also scalable for industrial production, making them highly desirable in modern chemical manufacturing.

The pharmacological properties of CAS No. 1006315-93-0 have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. In particular, its ability to modulate key inflammatory pathways has garnered significant attention in the field of immunology and inflammation-related diseases.

In addition to its pharmacological applications, 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine has also found utility in agrochemicals as a potential herbicide or fungicide. Its ability to inhibit specific enzymes involved in plant metabolism has been explored in several studies, highlighting its potential role in crop protection and pest management.

The environmental impact of this compound has also been a subject of recent research. Studies have demonstrated that CAS No. 1006315-93-0 undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This property is particularly important for its application in agricultural settings where environmental sustainability is a critical concern.

Looking ahead, the future of 1-(3,4-Dichlorophenoxy)methyl-1H-pyrazol-4-amine lies in its further exploration as a lead compound for drug discovery and agrochemical development. Ongoing research is focused on optimizing its bioavailability and efficacy while minimizing potential side effects. The integration of advanced computational chemistry tools with experimental studies is expected to accelerate the discovery of novel applications for this compound.

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